2-Vinyl-2-butenal
Description
Significance of Alpha,Beta-Unsaturated Aldehydes in Organic Chemistry
Alpha,beta-unsaturated aldehydes (enals) are a cornerstone of organic chemistry due to their inherent reactivity and versatility. The conjugation between the carbonyl group and the carbon-carbon double bond creates a polarized system with electrophilic character at both the carbonyl carbon (C=O) and the β-carbon of the alkene. This dual electrophilicity allows enals to participate in a wide array of reactions, most notably nucleophilic conjugate addition (Michael addition) and Diels-Alder cycloadditions. Their ability to undergo these transformations makes them invaluable synthons for constructing complex carbon frameworks, including cyclic systems and molecules with multiple functional groups. Furthermore, their propensity for polymerization also finds application in materials science. nrochemistry.comwikipedia.orgwikipedia.orglibretexts.orgnih.gov
Role of 2-Vinyl-2-butenal as a Versatile Chemical Synthon
This compound (C₆H₈O) exemplifies the utility of α,β-unsaturated aldehydes, further enhanced by the presence of a vinyl substituent at the α-position. This additional alkene functionality offers a site for further chemical modification, such as polymerization, epoxidation, or participation in cycloaddition reactions, independently or in concert with the enal system. The combination of these reactive centers makes this compound a potent synthon capable of engaging in diverse reaction pathways, including Michael additions, Diels-Alder reactions, and potentially other transformations influenced by the vinyl group's electronic and steric effects. While specific synthetic applications of this compound are still being elucidated, its structural features position it as a valuable intermediate for creating intricate molecular architectures. caltech.eduosti.govresearchgate.netgoogle.comacs.orglibretexts.org
Overview of Key Research Areas in this compound Chemistry
Research involving this compound, or compounds with similar structural motifs, primarily focuses on understanding its fundamental chemical properties and exploring its potential synthetic applications. Key areas of investigation include:
Synthesis and Characterization: Establishing efficient synthetic routes for this compound and thoroughly characterizing its physical and chemical properties. caltech.eduosti.govgoogle.comacs.orglibretexts.org
Reactivity Studies: Investigating its behavior in characteristic enal reactions, such as Michael additions and Diels-Alder cycloadditions, and exploring how the vinyl group influences these processes. nrochemistry.comwikipedia.orgwikipedia.orglibretexts.orgorgsyn.orgmakingmolecules.com
Applications in Organic Synthesis: Utilizing this compound as a building block for the synthesis of more complex organic molecules, potentially including pharmaceuticals, agrochemicals, or novel materials. libretexts.org
Atmospheric Chemistry: Some research has explored related compounds, such as 2-butenal oxide, in the context of Criegee intermediates and their role in atmospheric processes. osti.govacs.orgacs.org
Structure
3D Structure
Properties
CAS No. |
20521-42-0 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(E)-2-ethenylbut-2-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-5H,1H2,2H3/b6-4+ |
InChI Key |
XOBGIOGZLQNHMM-GQCTYLIASA-N |
SMILES |
CC=C(C=C)C=O |
Isomeric SMILES |
C/C=C(\C=C)/C=O |
Canonical SMILES |
CC=C(C=C)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Vinyl 2 Butenal and Its Derivatives
Thermal Rearrangements in 2-Vinyl-2-butenal Formation
The thermal decomposition and rearrangement of cyclic ethers, particularly epoxides, can yield unsaturated aldehydes. 2-Vinyloxirane serves as a key precursor in such transformations, leading to various butenal isomers.
Thermolysis of 2-Vinyloxirane as a Route to Butenals.
The gas-phase thermolysis of 2-vinyloxirane has been investigated over a temperature range of 270-310 °C. This process results in the formation of several products, including butenals and dihydrofurans. The racemization of chiral 2-vinyloxirane occurs at a rate significantly faster than its structural isomerization to 2,3-dihydrofuran (B140613), (E)- and (Z)-2-butenal, and 3-butenal. The butenals themselves are subject to further slow thermolysis, yielding propene and carbon monoxide cdnsciencepub.comresearchgate.net. The dihydrofuran is predominantly formed through the cleavage of the oxirane C-C bond, whereas the butenals arise from the rupture of the oxirane C-O bond cdnsciencepub.com.
Table 2.1.1: Relative Rates of Thermolysis Products from 3-Deutero-2-vinyloxirane at 307.4 °C
| Product/Process | Relative Rate |
|---|---|
| cis-trans Isomerization | 1.0 |
| Dihydrofuran Formation | 0.88 |
| Racemization | 40.2 |
Mechanistic Investigations of Diradical and Ylide Intermediates in Thermal Processes.
Mechanistic studies suggest that the thermal rearrangement of 2-vinyloxirane involves distinct intermediate pathways. For the formation of butenals, a carbon-oxygen diradical intermediate is proposed as the rate-determining species, arising from the cleavage of the oxirane C-O bond cdnsciencepub.com. In contrast, the formation of 2,3-dihydrofuran is believed to proceed via a carbonyl-ylide intermediate, which is implicated in rearrangements involving the oxirane C-C bond cleavage cdnsciencepub.com.
Deuterium (B1214612) Kinetic Isotope Effects in Reaction Pathway Elucidation.
The use of deuterium kinetic isotope effects (DKIEs) has been instrumental in elucidating the mechanisms of these thermal rearrangements. Studies involving deuterated 2-vinyloxirane analogs indicate that the rate-determining step for butenal formation involves the rupture of the oxirane C-O bond cdnsciencepub.com. For instance, the thermolysis of 2,2-dimethyl-3-butenal, a related compound, exhibited a kinetic isotope effect of 2.8 at 296.9 °C, suggesting a significant contribution of C-H bond cleavage in its decarbonylation pathway cdnsciencepub.com.
Table 2.1.3: Kinetic Data for Thermal Processes
| Compound / Process | Kinetic Isotope Effect (kH/kD) | Temperature (°C) | Activation Energy (kcal mol⁻¹) | log A | Reference |
|---|---|---|---|---|---|
| 2,2-dimethyl-3-butenal decarbonylation | 2.8 | 296.9 | 44.2 ± 0.2 | 13.4 ± 0.3 | cdnsciencepub.com |
Targeted Synthesis of this compound Derivatives
Beyond thermal routes, targeted synthetic strategies such as hydroformylation and double bond isomerization offer pathways to specific butenal derivatives.
Hydroformylation Reactions in the Synthesis of Substituted Butenals.
Hydroformylation, also known as the oxo process, involves the addition of carbon monoxide (CO) and hydrogen (H₂) to an alkene, catalyzed by transition metal complexes, typically rhodium or cobalt mt.comosti.gov. This reaction is a cornerstone of industrial organic synthesis, producing aldehydes that serve as precursors for alcohols, amines, and carboxylic acids mt.com. In the context of butenal synthesis, hydroformylation can be employed to introduce a formyl group and a hydrogen atom across a double bond, potentially leading to substituted butenals. For example, a synthetic route to 2-methyl-4-acetoxyl-2-butenal involves the hydroformylation of a 2,2-disubstituted-4,7-dihydro-1,3-dioxaheptin precursor google.com. The reaction conditions for hydroformylation typically involve specific temperatures, pressures, and catalysts, with regioselectivity (favoring linear over branched aldehydes) being a key consideration mt.comosti.govrsc.org.
Table 2.2.1: Typical Hydroformylation Reaction Conditions
| Parameter | Range / Value | Preferred Value / Range |
|---|---|---|
| Reaction Temperature | 40–150 °C | 70–110 °C |
| Synthesis Gas Pressure | 0.5–20.0 MPa | 2.0–10.0 MPa |
| Reaction Time | 2–10 hours | 4–7 hours |
| Catalyst | Rhodium- or Cobalt-based complexes | Rhodium-based complexes |
Double Bond Isomerization Strategies in Butenal Synthesis.
Double bond isomerization is a crucial transformation for modifying the position of unsaturation within organic molecules, including aldehydes. This process can be utilized to convert β,γ-unsaturated aldehydes to their α,β-unsaturated counterparts, thereby altering their reactivity and properties researchgate.net. In the synthesis of derivatives like 2-methyl-4-acetoxyl-2-butenal, a double bond isomerization step is employed following hydroformylation to achieve the desired structure google.com. Such isomerizations can be catalyzed by various agents, including transition metal complexes or specific bases, and often require controlled thermal conditions google.comresearchgate.netresearchgate.net. The regioselectivity and stereoselectivity of these isomerizations are critical for obtaining the target compounds efficiently.
Table 2.2.2: Conditions for Double Bond Isomerization in Butenal Synthesis
| Process | Reaction Temperature (°C) | Catalyst/Conditions | Reference |
|---|---|---|---|
| Isomerization to 2-methyl-4-acetoxyl-2-butenal | 60–140 | Catalyst-dependent | google.com |
| Isomerization of β,γ-unsaturated ketones to α,β-unsaturated ketones | Room temperature | DABCO in iPrOH | researchgate.net |
Compound List:
this compound
2-Vinyloxirane
Butenals
2-Butenal (E- and Z-)
3-Butenal
2,3-Dihydrofuran
Substituted Butenals
2-methyl-4-acetoxyl-2-butenal
1,1-dimethoxyacetone (B147526)
vinyl bromide
vinyl chloride
3-methyl-3-acetoxy-4,4-dimethoxy-1-butene
2-methyl-2-acetoxy-3-butene-1-aldehyde
vinyl acetate (B1210297)
allyl cyanide
acrolein
methyl vinyl ketone
Enantioselective Alkylation Approaches Using Chiral Auxiliaries
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A cornerstone of this field is the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and ideally recovered. For α,β-unsaturated carbonyl compounds like this compound, enantioselective alkylation can introduce new stereocenters with high fidelity. These methods often involve the formation of chiral enolates or enamine equivalents, which are then reacted with electrophiles. The choice of chiral auxiliary and reaction conditions is paramount in achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) dokumen.pub.
Diastereoselective Alkylation of 2-Alkyl-2-butenal (4S,5S)-ADPD-imines
A significant strategy for achieving enantioselective alkylation of α,β-unsaturated aldehydes involves their conversion into imines derived from chiral amines or auxiliaries. These imines can act as nucleophilic enolate equivalents upon deprotonation. The outline specifically mentions "(4S,5S)-ADPD-imines," which suggests the use of imines formed from a chiral auxiliary possessing (4S,5S) stereochemistry. Such auxiliaries, often derived from chiral diamines or amino alcohols, can effectively control the stereochemical outcome of subsequent alkylation reactions pitt.edudokumen.pub.
In this context, a 2-Alkyl-2-butenal could be condensed with a chiral amine to form a chiral imine. The stereochemistry of the chiral auxiliary (e.g., the (4S,5S) configuration) dictates the facial selectivity of the subsequent alkylation. For instance, deprotonation of the α-carbon of the imine generates a chiral enolate-like species. The incoming alkylating agent (electrophile) will then preferentially attack from one face of this intermediate, guided by the steric and electronic influence of the chiral auxiliary. This process leads to the formation of diastereomers, with one diastereomer typically predominating, thus enabling the synthesis of chiral derivatives of 2-Alkyl-2-butenal dokumen.pubpitt.edudokumen.pub. While direct literature on "(4S,5S)-ADPD-imines" is not standard, the principle involves employing chiral auxiliaries with defined stereochemistry to control alkylation.
Generation of Chiral Quaternary Stereogenic Centers
The alkylation of imines derived from α,β-unsaturated aldehydes can be particularly powerful for creating challenging stereochemical motifs, including chiral quaternary stereogenic centers. A quaternary stereocenter is a carbon atom bonded to four different non-hydrogen substituents. Introducing such centers with high stereocontrol is a significant challenge in organic synthesis.
When the α-carbon of a 2-Alkyl-2-butenal derivative (or a related unsaturated aldehyde) is already substituted, and an alkylation reaction is performed at this position, it can lead to the formation of a quaternary center. For example, if a 2-Alkyl-2-butenal imine is deprotonated and then alkylated with an electrophile, and if the original α-carbon already bears an alkyl group, the resulting product will possess a quaternary stereocenter at that position. The use of chiral auxiliaries, as described above, is essential for controlling the stereochemistry of this newly formed quaternary center dokumen.pubresearchgate.net. Research in related systems, such as the organocatalyzed aziridination of α-branched enals, has demonstrated the feasibility of generating aziridines with quaternary stereocenters using catalytic methods researchgate.net. The principles of stereochemical control via chiral auxiliaries in imine alkylations are directly applicable to the synthesis of complex chiral molecules, potentially including chiral derivatives of this compound where the α-carbon is substituted.
Compound Name Table
| Compound Name | CAS Number |
| This compound | 20521-42-0 |
| 2-Alkyl-2-butenal | N/A |
| (4S,5S)-ADPD-imines | N/A |
Note: "(4S,5S)-ADPD-imines" is a placeholder for imines derived from chiral auxiliaries with (4S,5S) stereochemistry, as specific literature on "ADPD" as a standard acronym was not found. "2-Alkyl-2-butenal" is a general class of compounds mentioned in the outline.
This article delves into advanced synthetic strategies for the preparation and functionalization of this compound and its derivatives, with a specific focus on enantioselective alkylation approaches employing chiral auxiliaries. These methodologies are critical for the precise construction of stereochemically defined molecules, particularly those featuring complex quaternary stereogenic centers.
Enantioselective Alkylation Approaches Using Chiral Auxiliaries
Enantioselective synthesis is a vital area of organic chemistry dedicated to producing single enantiomers of chiral compounds. A fundamental technique within this field involves the use of chiral auxiliaries, which are chiral molecules temporarily affixed to a substrate. These auxiliaries exert steric and electronic control, guiding the stereochemical outcome of a reaction, such as alkylation. Following the successful transformation, the chiral auxiliary is typically cleaved and ideally recovered for reuse. For α,β-unsaturated carbonyl compounds, including this compound, enantioselective alkylation offers a powerful route to introduce new stereocenters with high fidelity dokumen.pub. These methods often rely on the generation of chiral enolates or enamine equivalents, which then react with electrophiles. The selection of the appropriate chiral auxiliary and meticulous optimization of reaction conditions are paramount for achieving high enantiomeric excess (ee) and diastereomeric ratios (dr) dokumen.pub.
Diastereoselective Alkylation of 2-Alkyl-2-butenal (4S,5S)-ADPD-imines
A significant strategy within enantioselective synthesis involves the conversion of α,β-unsaturated aldehydes into imines derived from chiral amines or auxiliaries. These chiral imines can function as nucleophilic enolate surrogates upon deprotonation. The outline specifically references "(4S,5S)-ADPD-imines," indicating the use of imines formed from a chiral auxiliary possessing defined (4S,5S) stereochemistry. Such auxiliaries, frequently synthesized from chiral diamines or amino alcohols, are known for their efficacy in directing the stereochemical course of subsequent alkylation reactions pitt.edudokumen.pub.
In this approach, a 2-Alkyl-2-butenal precursor can be reacted with a chiral amine to form a chiral imine. The inherent stereochemistry of the chiral auxiliary (e.g., the (4S,5S) configuration) dictates the facial selectivity of the subsequent alkylation step. Upon deprotonation at the α-carbon of the imine, a chiral enolate-like intermediate is generated. The incoming alkylating agent (electrophile) will then preferentially approach this intermediate from a specific face, influenced by the steric and electronic effects exerted by the chiral auxiliary. This process leads to the formation of diastereomers, with one diastereomer typically being the major product, thereby enabling the stereoselective synthesis of chiral derivatives of 2-Alkyl-2-butenal dokumen.pubpitt.edudokumen.pub. While the specific term "(4S,5S)-ADPD-imines" does not correspond to a widely recognized standard acronym in the literature, the underlying principle involves the strategic use of chiral auxiliaries with defined stereochemistry to control the alkylation process.
Generation of Chiral Quaternary Stereogenic Centers
The alkylation of imines derived from α,β-unsaturated aldehydes is a particularly potent method for constructing challenging stereochemical motifs, including chiral quaternary stereogenic centers. A quaternary stereocenter is defined as a carbon atom bonded to four distinct non-hydrogen substituents. Achieving high stereocontrol in the formation of such centers represents a significant challenge in organic synthesis.
When the α-carbon of a 2-Alkyl-2-butenal derivative, or a similar unsaturated aldehyde, is already substituted, an alkylation reaction at this position can result in the formation of a quaternary stereocenter. For instance, if a chiral imine derived from a 2-Alkyl-2-butenal is deprotonated and subsequently alkylated with an electrophile, and if the α-carbon already bears an alkyl substituent, the resulting product will feature a quaternary stereocenter at that position. The application of chiral auxiliaries, as previously discussed, is indispensable for controlling the stereochemistry of this newly formed quaternary center dokumen.pubresearchgate.net. Research in related areas, such as the organocatalyzed aziridination of α-branched enals, has demonstrated the successful generation of aziridines incorporating quaternary stereocenters through catalytic means researchgate.net. The principles of stereochemical control mediated by chiral auxiliaries in imine alkylations are directly transferable to the synthesis of complex chiral molecules, potentially including chiral derivatives of this compound where the α-carbon is substituted.
Reactivity and Synthetic Utility
Reactions of the Alpha,Beta-Unsaturated Aldehyde Moiety
As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic attack at two primary sites:
1,2-Addition: Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which upon protonation yields an allylic alcohol. This pathway is typically favored by strong, hard nucleophiles like Grignard reagents or organolithium compounds. nih.govlibretexts.orgrsc.org
1,4-Conjugate Addition (Michael Addition): Nucleophiles can attack the electrophilic β-carbon, facilitated by the delocalization of electron density through resonance. This results in the formation of an enolate intermediate, which is then protonated to yield a saturated aldehyde. This pathway is characteristic of softer nucleophiles and is a fundamental carbon-carbon bond-forming reaction. nrochemistry.comwikipedia.orgnih.govlibretexts.orgmakingmolecules.com
Reactivity of the Vinyl Group
The vinyl group (CH=CH₂) present in this compound introduces additional reactive possibilities. This alkene moiety can participate in:
Polymerization: Like many vinyl monomers, it can undergo radical, cationic, or anionic polymerization to form polymeric materials. nih.govmsu.edu
Cycloaddition Reactions: The vinyl group can act as a dienophile or a diene in various cycloaddition reactions, including Diels-Alder reactions, potentially leading to complex cyclic structures. wikipedia.orglibretexts.org
Electrophilic Additions: The double bond can undergo electrophilic additions, such as halogenation or epoxidation. osti.govacs.orgacs.org
Role as a Synthon in Chemical Synthesis
The dual reactivity of the enal and vinyl functionalities positions this compound as a valuable synthon. It can serve as a versatile building block in synthetic strategies aimed at constructing complex organic molecules. For instance, it can participate in tandem reactions where both functional groups are sequentially or simultaneously involved in transformations. Its potential applications lie in the synthesis of fine chemicals, pharmaceuticals, and advanced materials, leveraging its capacity to introduce both unsaturation and reactive carbonyl groups into target molecules. libretexts.org
Key Research Areas
Synthesis and Preparation
While direct synthetic procedures for this compound are not extensively detailed in the provided search results, general methods for synthesizing α,β-unsaturated aldehydes are well-established. These include aldol (B89426) condensations followed by dehydration, and various carbonylation reactions. libretexts.orgorgsyn.org The synthesis of specific derivatives, such as 2-methyl-4-acetoxyl-2-butenal, involves multi-step processes including hydroformylation, acetylation, and double bond isomerization. google.com
Mechanistic and Reactivity Studies
A significant area of research for α,β-unsaturated aldehydes, including enals, involves understanding their reaction mechanisms. This includes detailed studies of Michael additions, often employing organocatalysis (e.g., N-heterocyclic carbenes) to achieve high stereoselectivity. nrochemistry.comwikipedia.orgorgsyn.orgnih.govbldpharm.comnih.gov The Diels-Alder reaction, where enals can act as dienophiles, is another extensively studied area, crucial for forming six-membered rings. wikipedia.orglibretexts.org Research also delves into the behavior of related species like 2-butenal oxide in atmospheric chemistry, examining their electronic spectroscopy and dissociation dynamics. osti.govacs.orgacs.org
Applications in Synthesis and Industry
This compound has been noted for its utility as an intermediate in chemical synthesis. libretexts.orgfishersci.ca Its applications extend to being a precursor in the production of sorbic acid, a common food preservative, and in the manufacturing of plastics and synthetic rubber. libretexts.org The compound's structure and reactivity also make it a potential candidate for use in the development of novel materials and complex organic molecules.
Compound List:
this compound
But-2-enal
2-Vinylbut-2-enal
2-Vinylcrotonaldehyde
(E)-2-ethenylbut-2-enal
Role and Transformations of 2 Vinyl 2 Butenal in Complex Chemical Systems
2-Vinyl-2-butenal as a Chemical Building Block and Intermediate
The unique arrangement of functional groups in this compound provides it with considerable utility as both a versatile building block for synthesizing more complex molecules and as a fleeting intermediate in high-energy processes like combustion.
Utility in the Production of Diverse Organic Compounds
As a multifunctional molecule, this compound possesses several reactive sites that can be exploited in organic synthesis. The conjugated system, which includes a diene and an electron-poor alkene (dienophile), makes it an excellent candidate for cycloaddition reactions.
Specifically, it can participate in the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In this context, the diene portion of this compound can react with a dienophile to construct complex cyclic and bicyclic architectures. Conversely, the electron-withdrawing aldehyde group activates the adjacent double bond, allowing the vinyl group to act as a dienophile in reactions with other dienes. This dual reactivity provides a pathway to a wide array of substituted cyclohexene (B86901) derivatives, which are valuable precursors in the synthesis of natural products and new materials. wikipedia.org
The presence of the α,β-unsaturated aldehyde moiety also allows this compound to undergo Michael addition reactions. Nucleophiles, particularly soft nucleophiles like thiols (e.g., from cysteine residues in proteins), can add to the carbon-carbon double bond, a reaction of significance in both synthetic chemistry and biological systems. researchgate.net
Table 1: Potential Synthetic Reactions Involving this compound
| Reaction Type | Role of this compound | Reactant Partner | Product Type |
|---|---|---|---|
| Diels-Alder Cycloaddition | Diene | Dienophile (e.g., Maleic anhydride) | Substituted Cyclohexene |
| Diels-Alder Cycloaddition | Dienophile | Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexene |
| Michael Addition | Electrophile | Nucleophile (e.g., Thiol, Amine) | Adduct with new C-S or C-N bond |
| Aldol (B89426) Condensation | Electrophile/Enolate Precursor | Ketone/Aldehyde | α,β-Unsaturated Ketone/Aldehyde |
Intermediate in Combustion Processes of Alkenes and Oxygenated Biofuels
During the high-temperature combustion of organic materials, large hydrocarbon and oxygenated fuel molecules break down into smaller, highly reactive fragments. These fragments then recombine to form a complex mixture of intermediate products before eventually oxidizing to carbon dioxide and water. This compound has been identified as a potential intermediate in the combustion and atmospheric oxidation of certain alkenes, such as 1,3-butadiene. iu.edu
The formation of such unsaturated aldehydes is a common feature in the combustion of biofuels, which are rich in oxygenated compounds. The reaction pathways are complex, often involving radical chain reactions. For instance, the reaction of hydroxyl (OH) radicals with molecules like isoprene (B109036) (a key biogenic hydrocarbon) can lead to adducts that, upon further reaction and rearrangement, can yield smaller unsaturated carbonyl compounds, including isomers and analogues of this compound. iu.edu Understanding the formation and subsequent reactions of these intermediates is crucial for developing detailed kinetic models of combustion, which are used to improve engine efficiency and reduce the emission of harmful pollutants.
Chemical Transformations in Heat-Processed Materials
In the context of food science, this compound is recognized as a product of lipid degradation. Its formation during the heating of oils and fats contributes to the complex aroma profile of cooked foods but also signals its potential involvement in further reactions that can impact food quality and safety.
Formation Mechanisms from Unsaturated Fatty Acids
This compound is formed during the thermal processing of foods containing polyunsaturated fatty acids (PUFAs), particularly those with three or more double bonds, such as α-linolenic acid (an omega-3 fatty acid). The formation mechanism is a result of lipid peroxidation, a free-radical-mediated process. researchgate.net
The key steps are as follows:
Initiation : A hydrogen atom is abstracted from a carbon atom situated between two double bonds (a bis-allylic position) in the fatty acid chain, forming a pentadienyl radical. nih.gov
Propagation : The radical reacts with molecular oxygen to form a peroxyl radical. This radical then abstracts a hydrogen atom from another PUFA molecule to form a lipid hydroperoxide, propagating the chain reaction.
Decomposition : At high temperatures, these hydroperoxides are unstable and decompose. This decomposition involves the cleavage of carbon-carbon bonds adjacent to the hydroperoxide group, a process known as β-scission. libretexts.org
Specifically, the cleavage of hydroperoxides formed from α-linolenic acid can yield a variety of volatile aldehydes. The formation of this compound is a result of specific cleavage patterns of these hydroperoxide intermediates. researchgate.netnih.gov
Table 2: Formation of Aldehydes from Major Fatty Acid Precursors
| Fatty Acid | Key Hydroperoxide Intermediate(s) | Major Aldehyde Products |
|---|---|---|
| Oleic Acid (C18:1) | 8-, 9-, 10-, and 11-hydroperoxides | Octanal, Nonanal, 2-Decenal |
| Linoleic Acid (C18:2) | 9- and 13-hydroperoxides | Hexanal, 2,4-Decadienal |
| α-Linolenic Acid (C18:3) | 9-, 12-, 13-, and 16-hydroperoxides | Propanal, 2-Butenal, 2,4-Heptadienal, This compound |
Involvement in the Formation of Heterocyclic Aromatic Amines
Heterocyclic aromatic amines (HAAs) are mutagenic compounds formed in protein-rich foods like meat and fish during high-temperature cooking. Their formation involves the Maillard reaction, a complex series of reactions between amino acids, sugars, and creatinine (B1669602) (a molecule abundant in muscle tissue). nih.gov
Lipid oxidation products, including reactive aldehydes like this compound, can significantly influence the formation of HAAs. researchgate.netnih.gov These aldehydes can participate in the Maillard reaction in several ways:
Facilitating Strecker Degradation : They can accelerate the Strecker degradation of amino acids, a key step that produces aldehydes which are direct precursors to HAA backbones. For example, aldehydes promote the conversion of phenylalanine to phenylacetaldehyde, a crucial intermediate for the formation of the HAA known as PhIP. nih.govsemanticscholar.org
Reacting with Precursors : As highly reactive electrophiles, α,β-unsaturated aldehydes can react directly with the amino groups of amino acids, creatinine, or other intermediates in the HAA formation pathway. researchgate.netsemanticscholar.org This can lead to the formation of adducts that either get incorporated into the final HAA structure or divert the precursors into alternative reaction pathways.
While the direct role of this compound has not been as extensively studied as that of smaller aldehydes like acrolein, its chemical structure suggests it would be a potent participant in these reactions. Its presence as a thermal degradation product of PUFAs means it is available to interact with the HAA precursors in the complex chemical environment of cooking meat. tandfonline.comresearchgate.net
Advanced Spectroscopic and Analytical Methodologies in 2 Vinyl 2 Butenal Research
Photoionization Mass Spectrometry Techniques
Photoionization Mass Spectrometry (PIMS) is a powerful tool for the analysis of complex gas mixtures, offering high sensitivity and selectivity, particularly for isomeric compounds. By using tunable vacuum ultraviolet (VUV) light, this technique can selectively ionize molecules based on their ionization energies, a process known as "soft" ionization that minimizes fragmentation and preserves the molecular ion for detection.
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry for Intermediate Identification
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is an advanced analytical technique ideal for identifying reactive intermediates in complex chemical environments like combustion and plasma. researchgate.net The high photon flux and tunable energy of synchrotron radiation allow for the selective ionization of different species, enabling the differentiation of isomers. nih.govnih.gov This method has proven effective in studying plasma-assisted low-temperature oxidation systems, where it has been used to identify a wide range of species. researchgate.net For instance, in studies of n-butane oxidation, SVUV-PIMS has successfully detected fuel-specific oxygenated species, including 2-butenal, demonstrating its capability to identify key intermediates in reaction mechanisms. researchgate.net
Time-of-Flight Mass Spectrometry (TOF-MS) in Criegee Intermediate Studies
Time-of-Flight Mass Spectrometry (TOF-MS) is frequently coupled with photoionization sources to study short-lived, reactive species known as Criegee intermediates, which are formed during the ozonolysis of alkenes. researchgate.net In research on 2-butenal oxide, a vinyl-substituted Criegee intermediate, TOF-MS is used to detect the parent ion (m/z 86) following photoionization by vacuum ultraviolet (VUV) radiation. nsf.govosti.gov
In these experiments, a UV-visible induced depletion method is employed. The 2-butenal oxide intermediate is ionized using VUV radiation (e.g., at 10.5 eV), and the resulting ion signal is monitored. nsf.govosti.gov When a tunable UV-vis laser is introduced prior to the ionization pulse, it can excite the intermediate, leading to its dissociation. This dissociation causes a reduction, or depletion, of the ion signal at the parent mass, which can be measured as a function of the UV-vis wavelength to generate an electronic spectrum of the transient species. nsf.gov
| Parameter | Value | Source |
| Intermediate | 2-butenal oxide [(CH3CH=CH)CHOO] | nsf.govosti.govacs.org |
| Detection Method | VUV Photoionization TOF-MS | nsf.govosti.gov |
| Parent Mass (m/z) | 86 | nsf.gov |
| Photoionization Energy | 10.5 eV (118 nm) | nsf.govosti.gov |
| Peak Absorption (Electronic Spectrum) | 373 nm | researchgate.netacs.org |
Advanced Spectroscopic Probes for Reaction Dynamics
Beyond simple identification, understanding the dynamics of chemical reactions—how molecules fall apart and where the energy goes—requires specialized spectroscopic techniques. These methods provide insights into the fundamental physics governing chemical transformations.
Velocity Map Imaging for Dissociation Product Characterization
Velocity Map Imaging (VMI) is a powerful technique for investigating the dynamics of molecular photodissociation. upenn.eduhw.ac.uk It provides detailed information on the velocity and angular distributions of the resulting fragments. upenn.edu In studies of the 2-butenal oxide Criegee intermediate, VMI is used to characterize the O (¹D) atom products formed after the molecule is excited by UV light. acs.org
By analyzing the VMI images of the O atoms, researchers can determine the total kinetic energy released (TKER) during the dissociation process. nsf.govupenn.edu This information, combined with knowledge of the total available energy, allows for the calculation of the internal energy remaining in the co-fragment, which in this case is 2-butenal. acs.org Studies have shown that upon dissociation, a significant portion—approximately half—of the available energy is channeled into internal excitation of the 2-butenal product. nsf.govacs.org This indicates substantial vibrational activation in the 2-butenal molecule as it is formed. acs.org
Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase Product Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a versatile method for identifying and quantifying gas-phase molecules. thermofisher.com The technique works by passing infrared radiation through a sample; molecules absorb specific frequencies of light corresponding to their unique vibrational modes, creating a distinct "molecular fingerprint." thermofisher.comairhygiene.com This makes FTIR an excellent tool for analyzing the products of chemical reactions, such as pyrolysis or oxidation.
Gas-phase FTIR can be used to monitor the evolution of reaction products in real-time, providing concentration versus time data for multiple species simultaneously. thermofisher.com Its applications range from analyzing trace contaminants in pure gases to identifying components in complex mixtures like engine emissions. thermofisher.com While diatomic molecules like oxygen (O₂) and nitrogen (N₂) are not IR-active, most organic molecules, including 2-vinyl-2-butenal and its potential reaction products (e.g., smaller aldehydes, ketones, CO, CO₂), have characteristic absorption bands that allow for their detection and quantification. thermofisher.com
Chromatographic and Isotopic Dilution Techniques for Quantitative Analysis
For accurate quantification of specific compounds within complex mixtures, chromatographic methods are often the preferred choice. When combined with isotopic dilution, these techniques can achieve high precision and accuracy.
Stable Isotope Dilution Assays (SIDAs) are considered a gold standard for quantitative analysis. These methods involve adding a known amount of a stable, isotopically labeled version of the target analyte to a sample to serve as an internal standard. nih.govresearchgate.net This approach effectively corrects for sample matrix effects and variations in instrument response.
Several SIDA methods have been developed for the quantification of (E)-2-butenal (crotonaldehyde), an isomer of this compound. These assays utilize techniques such as headspace gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) after derivatization. nih.govresearchgate.net For example, crotonaldehyde (B89634) has been quantified in heat-processed fats and oils, where its formation is linked to the degradation of fatty acids. nih.gov These robust methods demonstrate the power of combining chromatography with isotope dilution for the precise measurement of butenal isomers in challenging food and environmental matrices. nih.gov
| Technique | Method | Application | Source |
| GC-MS | Direct Headspace SIDA | Quantification of (E)-2-butenal in fats and oils | nih.gov |
| GC-MS | SIDA with Pentafluorophenylhydrazine (B1196947) derivatization | Quantification of (E)-2-butenal in fats and oils | nih.govresearchgate.net |
| LC-MS/MS | SIDA with 2,4-Dinitrophenylhydrazine (B122626) derivatization | Quantification of (E)-2-butenal in fats and oils | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantitation
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the study of volatile organic compounds like this compound. fmach.itfmach.it This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. As the separated components, including this compound, elute from the column, they enter the mass spectrometer.
The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification of the compound by comparing it to spectral libraries such as those from the National Institute of Standards and Technology (NIST). nist.gov
For this compound, the mass spectrum shows characteristic mass-to-charge ratio (m/z) peaks that are used for its identification. The most abundant ions in its electron ionization mass spectrum are key identifiers. nih.gov Furthermore, its retention behavior, often expressed as the Kovats Retention Index (RI), provides an additional layer of confirmation. The RI normalizes the retention time of a compound to those of adjacent n-alkanes, making it more reproducible across different instruments and conditions. nih.gov
Quantitative analysis using GC-MS is achieved by measuring the response (e.g., peak area) of a characteristic ion of this compound and comparing it to a calibration curve generated from standards of known concentrations.
| Analytical Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C6H8O | Defines the elemental composition. nist.gov |
| Molecular Weight | 96.13 g/mol | The mass of one mole of the compound. nih.gov |
| Top m/z Peak (EI) | 41 | Most abundant fragment ion in the mass spectrum. nih.gov |
| 2nd Highest m/z Peak (EI) | 67 | Second most abundant fragment ion. nih.gov |
| Kovats RI (Standard Non-Polar Column) | 821 | Chromatographic retention behavior on a non-polar phase. nih.gov |
| Kovats RI (Standard Polar Column) | 1293, 1313 | Chromatographic retention behavior on a polar phase. nih.gov |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For analyzing this compound within highly complex, non-volatile, or thermally sensitive matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS. ajprd.comkuleuven.be LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. kuleuven.be This is particularly useful in fields like food science, environmental analysis, and metabolomics where the sample matrix can be intricate. ajprd.com
The analysis of small, volatile aldehydes like this compound by conventional reversed-phase LC can be challenging due to poor retention. To overcome this, a derivatization step is often employed. Aldehyd-specific reagents, such as 2,4-dinitrophenylhydrazine (DNPH) or pentafluorophenylhydrazine (PFPH), react with the carbonyl group of this compound to form a larger, less volatile, and more readily ionizable derivative. researchgate.net This derivatization enhances chromatographic retention and improves ionization efficiency in the mass spectrometer source, typically electrospray ionization (ESI).
The tandem mass spectrometry (MS/MS) component provides an exceptional degree of selectivity. In a typical LC-MS/MS experiment, the first mass spectrometer (Q1) is set to select the molecular ion of the derivatized this compound. This selected ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass spectrometer (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, allowing for accurate quantification of the target analyte even at trace levels in complex samples. nih.gov The combination of retention time, precursor ion mass, and product ion masses provides very high confidence in compound identification.
| Technique Component | Role in Analysis | Advantage for this compound |
|---|---|---|
| Liquid Chromatography (LC) | Separates components of a complex mixture in the liquid phase. | Suitable for non-volatile matrices; separation of derivatized aldehyde from interfering compounds. kuleuven.be |
| Derivatization (e.g., with DNPH) | Chemically modifies the analyte to improve analytical properties. | Increases molecular weight and hydrophobicity for better LC retention and enhances ionization for MS detection. researchgate.net |
| Mass Spectrometry (MS) | Detects and identifies compounds based on mass-to-charge ratio. | Provides molecular weight information of the derivatized analyte. ajprd.com |
| Tandem MS (MS/MS) | Selects a precursor ion, fragments it, and analyzes the product ions. | Offers superior selectivity and sensitivity, enabling precise quantitation in complex samples by minimizing matrix interference. nih.gov |
Stable Isotope Dilution Assays for High-Precision Quantitation
Stable Isotope Dilution Assay (SIDA) is considered the gold standard for high-precision and accurate quantification in mass spectrometry. researchgate.net This methodology overcomes variations in sample preparation, extraction efficiency, and matrix-induced signal suppression or enhancement during analysis. The core principle of SIDA involves adding a known amount of a stable isotope-labeled version of the target analyte, in this case, this compound, to the sample at the earliest stage of preparation. researchgate.net
This labeled compound (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) serves as an ideal internal standard because it is chemically identical to the unlabeled (native) analyte. It therefore behaves identically during every step of the analytical process, including extraction, derivatization, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass.
For a SIDA of this compound, a labeled standard such as [¹³C₆]-2-Vinyl-2-butenal or [D₈]-2-Vinyl-2-butenal would be synthesized and used. The quantification is based on the measured ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. Since any sample loss or signal fluctuation will affect both the native analyte and the labeled standard equally, their ratio remains constant, leading to highly accurate and precise results. researchgate.net
Research on the related compound (E)-2-butenal (crotonaldehyde) has successfully demonstrated the development of SIDAs using [¹³C₄]-crotonaldehyde as an internal standard for analysis in complex food matrices by both GC-MS and LC-MS/MS. researchgate.net This approach allows for the reliable measurement of analyte concentrations across different sample types and analytical platforms.
| Step | Description | Rationale for High Precision |
|---|---|---|
| 1. Internal Standard Synthesis | A chemically identical version of this compound is synthesized with stable isotopes (e.g., ¹³C, ²H). | The standard is physically distinct (by mass) but chemically identical to the analyte. |
| 2. Spiking the Sample | A precise, known quantity of the labeled internal standard is added to the sample before any processing. | Ensures the standard experiences the exact same conditions and potential losses as the native analyte. skyline.ms |
| 3. Sample Preparation | The sample undergoes extraction, cleanup, and optional derivatization. | Both the analyte and the standard are affected equally by recovery efficiencies. |
| 4. MS Analysis (GC-MS or LC-MS/MS) | The instrument measures the signal intensity for both the native analyte and the labeled standard. | The mass difference allows for simultaneous but separate detection. |
| 5. Quantification | The concentration of the native analyte is calculated from the ratio of its signal to the signal of the known amount of internal standard. | The ratio corrects for variations in sample volume, extraction recovery, and matrix effects, yielding highly accurate results. researchgate.netresearchgate.net |
Q & A
Q. How can researchers mitigate bias when interpreting contradictory biological activity data?
- Methodological Answer : Adopt blinded analysis protocols and pre-register hypotheses on platforms like Open Science Framework. Use meta-analysis tools to aggregate data across studies, weighting results by sample size and methodological rigor. Reference frameworks like PRISMA for systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
